
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the thiazole class of compounds and has been shown to have potent anti-cancer properties.
科学研究应用
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have potent anti-cancer properties in various in vitro and in vivo models. 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
作用机制
The mechanism of action of 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide involves the inhibition of a protein called MTH1. MTH1 is an enzyme that is involved in the detoxification of oxidized nucleotides. 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide binds to MTH1 and prevents it from performing its detoxification function. This leads to an accumulation of oxidized nucleotides in cancer cells, which ultimately results in cell death.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and increase the levels of oxidized nucleotides in cancer cells. 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide has also been shown to have minimal toxicity in normal cells, which is a desirable characteristic for a potential cancer treatment.
实验室实验的优点和局限性
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, which provides a wealth of information for researchers. However, there are also some limitations to using 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide in lab experiments. It has been found to have limited solubility in aqueous solutions, which can make it difficult to work with. Additionally, its potency can vary depending on the cancer cell line being studied.
未来方向
There are several future directions for the study of 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide. One potential application is in combination therapy with other cancer treatments. 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide has been shown to have synergistic effects with other cancer treatments, such as chemotherapy and radiation therapy. Another future direction is in the development of more potent analogs of 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide. Researchers are currently working on developing analogs that have improved solubility and potency. Finally, there is a need for further research on the mechanism of action of 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide. While it is known that 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide inhibits MTH1, the downstream effects of this inhibition are not fully understood. Further research in this area could lead to a better understanding of the anti-cancer properties of 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide.
In conclusion, 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide is a promising small molecule inhibitor that has potent anti-cancer properties. It has been extensively studied for its potential therapeutic applications and has several advantages for lab experiments. While there are some limitations to using 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide, there are also several future directions for its study. Further research on 2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide could lead to the development of new and more effective cancer treatments.
合成方法
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis method involves the use of several reagents, including cyclohexylamine, thioacetic acid, and methylsulfonyl chloride. The final product is a white crystalline solid that is soluble in DMSO and other organic solvents.
属性
IUPAC Name |
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S2/c1-8-11(20(13,17)18)19-12(14-8)15-10(16)7-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H2,13,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHCRWDBCIXMIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2CCCCC2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


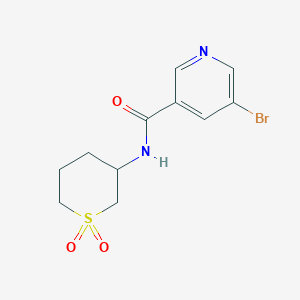
![N-(1,1-dioxothian-3-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7577670.png)
![4-[[(1,1-dioxothian-3-yl)amino]methyl]-N-methylbenzamide](/img/structure/B7577673.png)
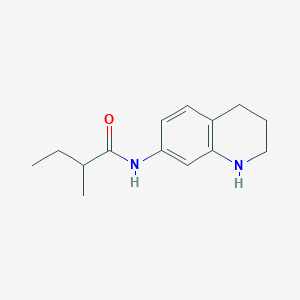
![3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one](/img/structure/B7577682.png)

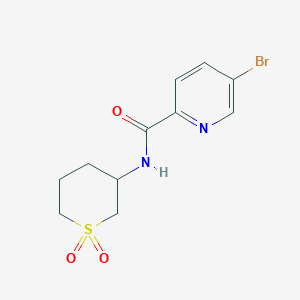
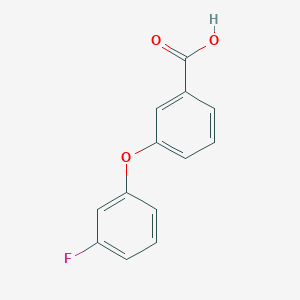
![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577694.png)
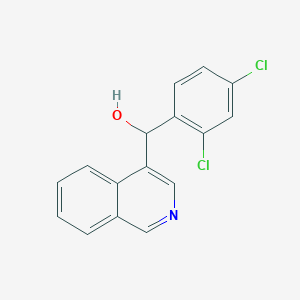
![Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)

![6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7577765.png)